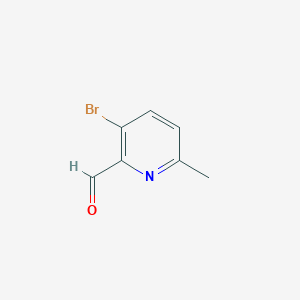
ethyl 2-(4-aminopyrimidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-aminopyrimidin-2-yl)acetate, also known as 4-Aminopyrimidine-2-acetic acid ethyl ester, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Ethyl 2-(4-aminopyrimidin-2-yl)acetate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 4-aminopyrimidine-2-acetic acid and its derivatives. It has also been used as a reagent for the synthesis of other compounds, such as 5-aminopyrimidine-2-acetic acid and its derivatives. In addition, it has been used in the synthesis of various pharmaceuticals and other compounds with medicinal applications.
作用機序
The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a number of effects on the body. For example, it has been shown to reduce inflammation in animal models, as well as to have anti-cancer and anti-bacterial effects. In addition, it has been shown to have an effect on the central nervous system, as well as to have an effect on the cardiovascular system.
実験室実験の利点と制限
The use of ethyl 2-(4-aminopyrimidin-2-yl)acetate in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt.
A limitation of this compound is that it is not always easy to synthesize in the laboratory. Additionally, it can be toxic if not handled properly, and it is not always easy to determine the exact concentration of the compound. Finally, it is important to note that the biochemical and physiological effects of this compound are not fully understood, so it is important to use caution when using this compound in laboratory experiments.
将来の方向性
There are a number of potential future directions for ethyl 2-(4-aminopyrimidin-2-yl)acetate. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be done to determine its potential applications in pharmaceuticals and other compounds with medicinal applications. Finally, further research could be done to develop more efficient methods for synthesizing this compound in the laboratory.
合成法
Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be synthesized through a variety of methods. The most common method involves the condensation reaction of 4-aminopyrimidine and ethyl chloroacetate in the presence of an acid catalyst. This reaction results in the formation of this compound and hydrochloric acid. The reaction can be carried out in an organic solvent, such as dichloromethane, at room temperature. The product can then be isolated by extraction with aqueous sodium bicarbonate and then purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-aminopyrimidin-2-yl)acetate involves the reaction of ethyl 2-bromoacetate with 4-aminopyrimidine in the presence of a base to form ethyl 2-(4-bromopyrimidin-2-yl)acetate, which is then reacted with sodium azide and triphenylphosphine to form ethyl 2-(4-azidopyrimidin-2-yl)acetate. Finally, the azide group is reduced using hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(4-aminopyrimidin-2-yl)acetate.", "Starting Materials": [ "Ethyl 2-bromoacetate", "4-aminopyrimidine", "Sodium azide", "Triphenylphosphine", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 4-aminopyrimidine in the presence of a base, such as potassium carbonate, to form ethyl 2-(4-bromopyrimidin-2-yl)acetate.", "Step 2: Ethyl 2-(4-bromopyrimidin-2-yl)acetate is reacted with sodium azide and triphenylphosphine in anhydrous DMF to form ethyl 2-(4-azidopyrimidin-2-yl)acetate.", "Step 3: Ethyl 2-(4-azidopyrimidin-2-yl)acetate is reduced using hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(4-aminopyrimidin-2-yl)acetate." ] } | |
CAS番号 |
364608-03-7 |
分子式 |
C8H11N3O2 |
分子量 |
181.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



